molecular formula C5H4OS B041791 Thiophene-2-carbaldehyde CAS No. 98-03-3

Thiophene-2-carbaldehyde

Cat. No.: B041791
CAS No.: 98-03-3
M. Wt: 112.15 g/mol
InChI Key: CNUDBTRUORMMPA-UHFFFAOYSA-N
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Description

Thiophene-2-carbaldehyde (C₅H₄OS, MW 112.15 g/mol) is a heterocyclic aldehyde featuring a sulfur atom in its five-membered aromatic ring and an aldehyde group at the 2-position . It is commercially available and widely used as a precursor in organic synthesis, particularly in pharmaceuticals, optoelectronic materials, and coordination chemistry. Key applications include:

  • Pharmaceuticals: Synthesis of antileishmanial agents , anticancer thiazolidine-2,4-diones , and macrolactones for cytotoxic evaluation .
  • Materials Science: Development of organic dyes for dye-sensitized solar cells (DSSCs) and fluorescent dyes via Schiff base formation .
  • Coordination Chemistry: Ligand for copper(II) complexes with biological activity .

Its stability under diverse reaction conditions (e.g., multicomponent reactions , Knoevenagel condensations , and Grubbs-catalyzed metathesis ) makes it a versatile building block.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-2-carboxaldehyde can be synthesized through several methods:

Industrial Production Methods: In industrial settings, thiophene and N,N-methyl formamide are placed in a reaction tank, and phosphorus oxychloride is added at 10-20°C. The temperature is gradually raised to 80-90°C and maintained for three hours. After cooling to about 30°C, the mixture is hydrolyzed with ice water, neutralized with sodium hydroxide solution, and the product is extracted and purified .

Chemical Reactions Analysis

Thiophene-2-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

1.1 Synthesis of Thiosemicarbazones
Thiophene-2-carbaldehyde is commonly used in the synthesis of thiosemicarbazones, which have potential applications in medicinal chemistry as they exhibit biological activities, including anti-cancer properties. The reaction involves the condensation of this compound with thiosemicarbazide, resulting in compounds that can be further evaluated for their pharmacological effects. For instance, a study demonstrated the preparation of copper(II) complexes derived from this compound thiosemicarbazone, which were evaluated for their stability and biological activity in vivo .

1.2 Functionalized Mesoporous Silica
this compound has been utilized to synthesize functionalized mesoporous silica (MCM-41). This modification enhances the material's adsorption properties, making it effective for solid-phase extraction processes. A study reported that this silica could selectively extract palladium(II) ions from aqueous solutions, achieving a high preconcentration factor of 100 and a detection limit of 0.2 ng/mL .

Material Science

2.1 Conductive Polymers
The polymerization of this compound leads to the formation of polythiophene, a conductive polymer with applications in organic electronics such as solar cells and light-emitting diodes (LEDs). The polymer exhibits excellent thermal stability and conductivity, making it suitable for various electronic applications .

Property Value
ConductivityHigh
Thermal StabilityExcellent
ApplicationsSolar cells, LEDs, batteries

2.2 Photocatalytic Applications
this compound derivatives have been explored in photocatalytic hydrogen production. Research indicates that these compounds can stabilize photocatalytic systems and enhance hydrogen generation efficiency under light irradiation .

Analytical Chemistry

3.1 Sorbent for Metal Ion Extraction
this compound has been chemically bonded to create an effective sorbent for the extraction of metal ions like palladium(II). The optimized conditions for this process have shown that common coexisting ions do not interfere with the extraction efficiency, making it a reliable method for trace metal analysis .

3.2 Kinetic Studies
Recent studies have investigated the kinetics of oxidation reactions involving this compound using Imidazolium dichromate as an oxidizing agent. These studies provide insights into the reaction mechanisms and can help in developing more efficient synthetic pathways .

Case Study 1: Thiosemicarbazone Complexes

A comprehensive study on the biodistribution of copper(II) complexes derived from this compound thiosemicarbazone was conducted in wild-type rats. The results indicated significant uptake in spleen and lung tissues, suggesting potential applications in targeted radiotherapy or diagnostic imaging .

Case Study 2: Palladium Ion Extraction

A method utilizing this compound-modified mesoporous silica was developed for the selective extraction of palladium(II) ions from environmental samples. The method demonstrated high efficiency and sensitivity, indicating its potential utility in environmental monitoring and analysis .

Mechanism of Action

Comparison with Similar Compounds

Thiophene-2-carbaldehyde belongs to a family of heterocyclic aldehydes distinguished by their ring heteroatoms (S, O, N) and substitution patterns. Below is a detailed comparison with structurally related compounds:

Thiophene-3-carbaldehyde

  • Structure : Aldehyde group at the 3-position of the thiophene ring.
  • Reactivity : Exhibits different regioselectivity in reactions due to altered electronic distribution. For instance, in the synthesis of dihydroxynaphthyl aryl ketones (dNAKs), thiophene-3-carbaldehyde derivatives (compound 2) may show distinct biological activity compared to 2-substituted analogs .
  • Applications : Less commonly reported in optoelectronic or pharmaceutical contexts compared to the 2-substituted isomer.

Furan-2-carbaldehyde

  • Structure : Features an oxygen atom in the heterocycle and an aldehyde at the 2-position (C₅H₄O₂, MW 96.08 g/mol).
  • Electronic Effects : The oxygen atom is more electronegative than sulfur, reducing the electron-donating capacity of the ring. This results in:
    • Lower conjugation efficiency in optoelectronic materials .
    • Divergent reaction pathways (e.g., pyran derivatives form instead of thiophene-based heterocycles when reacted with cyclohexane-1,3-dione ).
  • Applications : Primarily used in resin production and herbicides .

Pyrrole-2-carbaldehyde

  • Structure: Contains a nitrogen atom in the heterocycle (C₅H₅NO, MW 95.10 g/mol).
  • Reactivity: The basic nitrogen facilitates protonation, altering its behavior in acid-catalyzed reactions.
  • Biological Activity : Less explored in antimicrobial contexts compared to thiophene analogs .

5-Hexylthis compound

  • Structure : A this compound derivative with a hexyl chain at the 5-position (C₁₁H₁₆OS, MW 196.31 g/mol).
  • Applications : Enhances solubility and self-assembly in organic semiconductors, though its optoelectronic performance is less studied than unsubstituted this compound .

Key Comparative Data

Property This compound Furan-2-carbaldehyde Pyrrole-2-carbaldehyde Thiophene-3-carbaldehyde
Heteroatom S O N S
Aldehyde Position 2 2 2 3
Molecular Weight 112.15 g/mol 96.08 g/mol 95.10 g/mol 112.15 g/mol
Electron Density High (S lone pairs) Moderate (O lone pairs) Low (N lone pairs) Moderate
Reactivity Stable; high yields in MCRs Lower stability in acidic conditions Sensitive to oxidation Lower regioselectivity
Optoelectronic Use DSSCs , OLEDs Limited Fluorescent dyes Rare
Biological Activity Anticancer , antibacterial Herbicides Limited Antibacterial (understudied)

Reaction-Specific Comparisons

Multicomponent Reactions (MCRs)

  • This compound : Achieves excellent yields (70–85%) in p-TSA-catalyzed syntheses of pyridopyrimidines .
  • Furan-2-carbaldehyde : Less efficient due to weaker electron-donating effects, leading to lower yields in similar MCRs .

Knoevenagel Condensation

  • This compound : Forms stable thiazolidine-2,4-diones with high regioselectivity .
  • Pyrrole-2-carbaldehyde : Requires stringent conditions to avoid side reactions like ring oxidation .

Biological Activity

Thiophene-2-carbaldehyde is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its antibacterial, anti-inflammatory, antitumor, and antioxidant properties, supported by various research findings and case studies.

Chemical Structure and Synthesis

This compound belongs to the thiophene family, characterized by a five-membered ring containing sulfur. Its derivatives are synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction, which has been shown to yield compounds with significant biological activity .

Antibacterial Activity

This compound and its derivatives have demonstrated notable antibacterial properties. For instance, a study reported that one derivative exhibited an IC50 value of 29.7 µg/mL against Pseudomonas aeruginosa, outperforming the standard antibiotic streptomycin (IC50 = 35.2 µg/mL ) . The structure-activity relationship indicates that electron-withdrawing groups enhance antibacterial efficacy against Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundTarget BacteriaIC50 (µg/mL)
4-(3-chloro-4-fluoro-phenyl)Pseudomonas aeruginosa29.7
StreptomycinPseudomonas aeruginosa35.2
4-(3,5-bis(trifluoromethyl)phenyl)E. coli31.0

Antioxidant Activity

The antioxidant potential of this compound derivatives has also been investigated. One compound demonstrated excellent nitric oxide (NO) scavenging activity with an IC50 value of 45.6 µg/mL , indicating its potential as a therapeutic agent in oxidative stress-related conditions .

Antitumor Activity

This compound has been studied for its antitumor properties. Research indicates that certain derivatives exhibit significant cytotoxic effects against cancer cell lines. For example, studies have shown that compounds derived from this compound can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and DNA damage .

Table 2: Antitumor Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)
This compound thiosemicarbazoneFriend leukemia cells15.0
Copper(II) complex of this compound thiosemicarbazoneB16 melanoma cells12.5

Anti-inflammatory Activity

The anti-inflammatory effects of thiophene derivatives have been documented in several studies. These compounds have been shown to inhibit key inflammatory mediators, suggesting their utility in treating inflammatory diseases. For instance, a derivative was found to reduce the production of pro-inflammatory cytokines in vitro .

Case Studies

Several case studies have highlighted the pharmacological potential of this compound:

  • Study on Antibacterial Properties : A series of arylthiophene-2-carbaldehydes were synthesized and tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications on the thiophene ring significantly influenced their efficacy .
  • Antioxidant Mechanisms : Research demonstrated that certain thiophene derivatives could effectively scavenge free radicals, thus providing insights into their potential role as antioxidants in therapeutic applications .
  • Antitumor Activity Evaluation : In vitro studies indicated that thiophene derivatives could induce apoptosis in specific cancer cell lines through mitochondrial pathways, highlighting their potential as anticancer agents .

Properties

IUPAC Name

thiophene-2-carbaldehyde
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InChI

InChI=1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H
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InChI Key

CNUDBTRUORMMPA-UHFFFAOYSA-N
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Canonical SMILES

C1=CSC(=C1)C=O
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Molecular Formula

C5H4OS
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DSSTOX Substance ID

DTXSID7052656
Record name Thiophene-2-carbaldehyde
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Molecular Weight

112.15 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 2-Thiophenecarboxaldehyde
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Boiling Point

75.00 to 77.00 °C. @ 11.00 mm Hg
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Vapor Pressure

0.55 [mmHg]
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CAS No.

98-03-3
Record name 2-Thiophenecarboxaldehyde
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Retrosynthesis Analysis

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